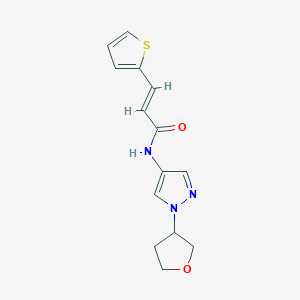
(Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C23H20N4O6S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Approaches and Chemical Properties :
- The study of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolution provides insights into the synthesis of compounds with specific stereochemical configurations, highlighting the importance of structural elements in determining enzymatic activity (Sobolev et al., 2002).
- Research into the reaction of dialkyl 2-butynoate with aniline and formaldehyde revises the structure of previously identified products, demonstrating the complexity of organic reactions and the potential for discovering new compounds with unique properties (Srikrishna et al., 2010).
Molecular Docking and Antimicrobial Activity :
- The design, synthesis, and evaluation of antimicrobial activity of new pyrazolo[3,4-d]pyrimidines showcase the process of creating compounds with potential therapeutic uses, emphasizing the role of chemical synthesis in drug discovery (Abdel-Gawad et al., 2003).
Applications in Supramolecular Chemistry
Crystal Engineering and Supramolecular Assemblies :
- Studies on crystal engineering of supramolecular assemblies reveal the ability to design and synthesize complex structures with specific functions, such as molecular recognition or catalysis, which could be relevant to understanding the interactions and potential applications of the compound (Arora & Pedireddi, 2003).
Antitumor and Antioxidant Activities
Evaluation of Biological Activities :
- The synthesis and in vitro screening of newly synthesized compounds for antitumor and antioxidant activities illustrate the importance of chemical compounds in the development of new therapeutic agents. This process involves not only the synthesis but also the biological evaluation to identify compounds with promising activities (Flefel et al., 2018).
Propriétés
IUPAC Name |
dimethyl 5-[[(Z)-1-hydroxy-3-oxo-1-phenyl-3-(pyridin-3-ylamino)prop-1-en-2-yl]diazenyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6S/c1-13-16(22(30)32-2)21(34-19(13)23(31)33-3)27-26-17(18(28)14-8-5-4-6-9-14)20(29)25-15-10-7-11-24-12-15/h4-12,28H,1-3H3,(H,25,29)/b18-17-,27-26? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUXAGPHWLEHBC-WFYREYRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N=NC(=C(C2=CC=CC=C2)O)C(=O)NC3=CN=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)NC3=CN=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)
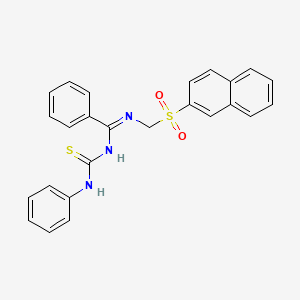
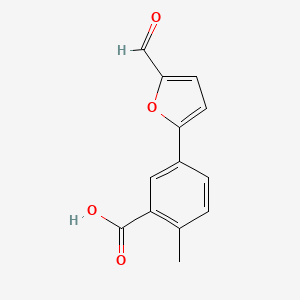
![2-(2-Ethoxyethyl)-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2565143.png)

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
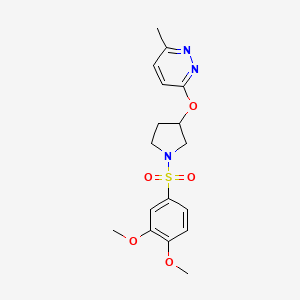
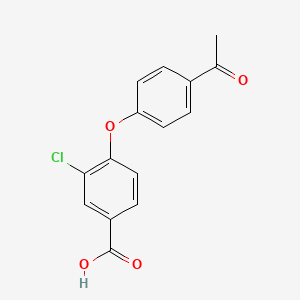
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)


